REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:16](Cl)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-].[K+]>CC(C)=O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:16]([O:8][C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][C:4]=1[Cl:9])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3,5.6,8.9|
|
Name
|
|
Quantity
|
7.23 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=C1)O)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
6.94 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight under nitrogen
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted three times
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
The sample was concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting oil was dried overnight under vacuum
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The material was purified by silica gel flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with 50:50 v
|
Type
|
CONCENTRATION
|
Details
|
v hexanes:ethyl acetate and the collected fractions were concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |